Dihexyl(oct-1-EN-1-YL)borane
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Overview
Description
Dihexyl(oct-1-en-1-yl)borane is an organoboron compound known for its utility in organic synthesis, particularly in hydroboration reactions. This compound features a boron atom bonded to two hexyl groups and an oct-1-en-1-yl group, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihexyl(oct-1-en-1-yl)borane can be synthesized through the hydroboration of oct-1-ene with dihexylborane. The reaction typically involves the addition of dihexylborane to oct-1-ene under controlled conditions to ensure selective formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale hydroboration reactions using appropriate catalysts and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Dihexyl(oct-1-en-1-yl)borane primarily undergoes hydroboration reactions, where it adds across the double bonds of alkenes to form organoboron intermediates. These intermediates can then be further oxidized or functionalized to yield various products .
Common Reagents and Conditions:
Major Products:
Alcohols: Oxidation of the hydroboration product yields alcohols.
Halides: Substitution reactions can produce various organohalides depending on the reagents used.
Scientific Research Applications
Dihexyl(oct-1-en-1-yl)borane has several applications in scientific research:
Chemistry: It is widely used in hydroboration reactions to synthesize complex organic molecules.
Biology and Medicine: Organoboron compounds, including this compound, are explored for their potential in drug development and as intermediates in the synthesis of biologically active molecules.
Mechanism of Action
The primary mechanism by which dihexyl(oct-1-en-1-yl)borane exerts its effects is through hydroboration. The boron atom in the compound acts as an electrophile, adding to the double bond of alkenes to form a boron-carbon bond. This reaction proceeds via a concerted mechanism, where the boron and hydrogen atoms add simultaneously to the alkene, resulting in the formation of an organoboron intermediate .
Comparison with Similar Compounds
Diisopinocamphenylborane: Another organoboron compound used in hydroboration reactions, known for its high diastereoselectivity.
Dicyclohexylborane: Similar to dihexyl(oct-1-en-1-yl)borane, it is used in hydroboration but features cyclohexyl groups instead of hexyl groups.
Uniqueness: this compound is unique due to its specific combination of hexyl and oct-1-en-1-yl groups, which provide distinct steric and electronic properties. These properties influence its reactivity and selectivity in hydroboration reactions, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
112114-34-8 |
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Molecular Formula |
C20H41B |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
dihexyl(oct-1-enyl)borane |
InChI |
InChI=1S/C20H41B/c1-4-7-10-13-14-17-20-21(18-15-11-8-5-2)19-16-12-9-6-3/h17,20H,4-16,18-19H2,1-3H3 |
InChI Key |
QSSZWEPXCUFZIJ-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCCCC)(CCCCCC)C=CCCCCCC |
Origin of Product |
United States |
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